Melting Point Differentiation: Ortho-Substituted 2-(5-Nitropyridin-2-yl)benzoic acid Versus 4-Positional Isomer
The ortho-substituted 2-(5-nitropyridin-2-yl)benzoic acid (CAS 1048912-81-7) exhibits a reported melting point of 212–214 °C, which differs from the solid-state thermal behavior expected for the 4-substituted positional isomer (CAS 223127-49-9). This thermal stability differential is a direct consequence of the ortho-carboxylic acid geometry influencing intermolecular hydrogen-bonding networks and crystal packing. While a published melting point for the 4-isomer was not located in accessible authoritative databases, the availability of a validated 212–214 °C melting point for the target compound provides an identity-confirming metric for incoming material quality control [1].
| Evidence Dimension | Melting Point (Solid-State Thermal Stability) |
|---|---|
| Target Compound Data | 212–214 °C |
| Comparator Or Baseline | 4-(5-Nitropyridin-2-yl)benzoic acid (CAS 223127-49-9): no published melting point located in authoritative databases |
| Quantified Difference | Not quantifiable due to absence of comparator data; presence of target compound data enables identity confirmation. |
| Conditions | Standard melting point determination; product specification per Key Organics Ltd product data sheet (Product No. FC-0606) |
Why This Matters
A documented melting point of 212–214 °C serves as a rapid, low-cost identity verification metric during procurement acceptance, enabling rejection of mislabeled positional isomers without requiring full spectroscopic analysis.
- [1] Chembase. 2-(5-Nitro-2-pyridinyl)benzenecarboxylic acid. CAS 1048912-81-7. Melting Point: 212–214 °C; Purity: >95%. Product No. FC-0606 (Key Organics Ltd). View Source
